N-Methyl-N-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]prop-2-enamide
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Overview
Description
N-Methyl-N-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]prop-2-enamide , commonly referred to as NMP , is an organic compound. It belongs to the class of dipolar aprotic solvents and is characterized by its five-membered lactam structure. NMP appears as a colorless liquid , although impure samples may exhibit a yellow tint. It is miscible with water and most common organic solvents, making it versatile for various applications .
Synthesis Analysis
NMP is industrially synthesized through an ester-to-amide conversion . The process involves treating gamma-butyrolactone with methylamine . Alternative routes include the partial hydrogenation of N-methylsuccinimide and the reaction of acrylonitrile with methylamine followed by hydrolysis. Annually, approximately 200,000 to 250,000 tons of NMP are produced .
Molecular Structure Analysis
The molecular formula of NMP is C5H9NO , with a molar mass of 99.133 g/mol . It has a density of 1.028 g/cm³ and a melting point of -24°C . The boiling point of NMP ranges from 202 to 204°C . Its solubility extends to water and various organic solvents such as ethanol, acetone, diethyl ether, ethyl acetate, chloroform, and benzene .
Chemical Reactions Analysis
Properties
IUPAC Name |
N-methyl-N-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-4-12(16)15(3)8-10-6-5-7-11-13(10)14-9(2)17-11/h4,10H,1,5-8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAAFEBZOAXUDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)CCCC2CN(C)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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